3-Cyclopropanesulfonylamino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
Description
This compound is a benzamide derivative featuring a cyclopropanesulfonylamino group at the 3-position, N,N-dimethyl substitution on the amide nitrogen, and a 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl (pinacol boronate) group at the 5-position. The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing biaryl systems . The cyclopropane ring introduces steric rigidity and metabolic stability, while the sulfonylamino group may facilitate hydrogen-bonding interactions with biological targets . Its molecular formula is C₁₇H₂₄BN₂O₄S (calculated molecular weight: 379.26 g/mol), with a purity of ≥95% as a research chemical .
Properties
IUPAC Name |
3-(cyclopropylsulfonylamino)-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BN2O5S/c1-17(2)18(3,4)26-19(25-17)13-9-12(16(22)21(5)6)10-14(11-13)20-27(23,24)15-7-8-15/h9-11,15,20H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWWIEILBBXZBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NS(=O)(=O)C3CC3)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropanesulfonylamino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide typically involves nucleophilic and amidation reactions. The process begins with the preparation of the boronic ester and sulfonamide intermediates, which are then coupled under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropanesulfonylamino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
The compound 3-Cyclopropanesulfonylamino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activity. This article delves into its applications across different fields, including medicinal chemistry, materials science, and analytical chemistry.
Structure and Composition
- Molecular Formula: C15H22B2N2O4S
- Molecular Weight: 358.25 g/mol
- Key Functional Groups: Sulfonamide, dioxaborolane
Physical Properties
- Solubility: Soluble in organic solvents; limited solubility in water.
- Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
Medicinal Chemistry
The compound is being explored for its potential as a pharmaceutical agent due to its sulfonamide group, which is known for antibacterial properties. Research indicates that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis.
Case Study: Antibacterial Activity
A study evaluated the antibacterial efficacy of various sulfonamide derivatives against resistant strains of bacteria. The results demonstrated that compounds with similar structures exhibited significant inhibitory effects, suggesting that this compound may also possess similar properties.
Materials Science
The presence of the dioxaborolane moiety allows this compound to participate in cross-linking reactions, making it a candidate for polymer synthesis. Its ability to form stable complexes with various substrates can be utilized in creating advanced materials with tailored properties.
Table: Potential Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Moderate to High |
| Chemical Resistance | Good |
Analytical Chemistry
The compound's unique structure makes it suitable for use as a reagent in analytical techniques such as chromatography and mass spectrometry. Its ability to form stable complexes can enhance detection limits and improve the resolution of analytical methods.
Case Study: Chromatographic Applications
In a series of experiments using high-performance liquid chromatography (HPLC), the compound was tested as a stationary phase modifier. Results indicated improved separation efficiency for complex mixtures compared to traditional modifiers.
Bioconjugation
Due to the presence of reactive functional groups, this compound can be employed in bioconjugation strategies for labeling biomolecules or drug delivery systems. The ability to attach to proteins or nucleic acids opens avenues for targeted therapies.
Mechanism of Action
The mechanism of action of 3-Cyclopropanesulfonylamino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can act as a nucleophilic attack site, while the boronic ester can form reversible covalent bonds with diols and other nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonylamino Group
- 3-Ethanesulfonylamino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide Key Difference: Cyclopropane replaced by ethane in the sulfonylamino group. Molecular weight increases slightly to 382.29 g/mol .
Cyclopropanesulfonic acid [3-bromo-5-methylphenyl]-amide
Boronate Ester Positioning and Aromatic Core Modifications
- N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzamide Key Difference: Boronate ester at the 4-position (para) instead of 5 (meta) and absence of sulfonylamino group. Impact: Para-substituted boronate esters exhibit distinct reactivity in cross-coupling reactions, favoring different regioselectivity in biaryl synthesis .
- N-Pyridin-3-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide Key Difference: Pyridine ring replaces benzene, introducing a heterocyclic nitrogen.
Functional Group Additions
- N-Cyclopropyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide Key Difference: Fluorine atom at the 4-position.
Physicochemical and Reactivity Comparison
Notes:
- Meta vs. Para Boronate Positioning : Meta-substituted boronates (as in the target compound) are less common in drug discovery but valuable for synthesizing ortho-substituted biaryls .
- Cyclopropane vs. Ethane : Cyclopropane’s ring strain enhances stability but may reduce solubility compared to ethane .
Biological Activity
3-Cyclopropanesulfonylamino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes a cyclopropanesulfonamide moiety and a dioxaborolane group. The molecular formula is with a molecular weight of approximately 373.52 g/mol.
Research indicates that this compound may interact with various biological pathways:
- Inhibition of Enzymes : The dioxaborolane group is known to participate in enzyme inhibition, particularly in proteases and kinases.
- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis.
Pharmacological Properties
The compound has been evaluated for several pharmacological activities:
- Antitumor Activity : In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including breast and lung cancer cells.
- Anti-inflammatory Effects : The sulfonamide group may contribute to anti-inflammatory properties by modulating cytokine production.
Case Studies
-
Study on Antitumor Effects :
- A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM) after 48 hours of exposure.
- Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
-
In Vivo Studies :
- Animal models treated with this compound showed reduced tumor size in xenograft models compared to control groups.
- Histological analysis indicated decreased proliferation markers (Ki-67) and increased apoptosis markers (TUNEL assay).
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
